(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide
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Description
(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds like Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate have been synthesized and characterized to understand their structural and chemical properties. These studies involve detailed analysis using techniques like IR, UV, and NMR spectroscopy, providing insights into the molecular structure and behavior of such compounds (Johnson et al., 2006).
Antiviral Applications
Research into similar compounds has identified their potential as antiviral agents. For instance, the study on the inhibition of Zika virus replication by (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide highlights the mechanism of action involving the prevention of membranous replication compartment formation, pointing towards a novel approach in antiviral therapy (Riva et al., 2021).
Catalytic Applications
Enaminone-based compounds, such as those similar to the subject compound, have been explored for their catalytic properties, particularly in the polymerization of lactides. This research opens up avenues for the development of biodegradable polymers, contributing to sustainable materials science (Labourdette et al., 2009).
Heterocyclic Synthesis
The role of enaminones in the synthesis of heterocyclic compounds has been a subject of interest, demonstrating the versatility of these compounds in organic synthesis. This research underlines the utility of enaminone derivatives in constructing complex molecular architectures, which could have implications in drug development and materials science (Abdel-Khalik et al., 2004).
Molecular Insight and Structural Analysis
Studies have also focused on the molecular insight and structural analysis of related enaminone compounds, providing a deeper understanding of their chemical behavior and potential interactions in biological systems. This kind of research is crucial for the design of molecules with specific functions, including therapeutic agents (Barakat et al., 2020).
Properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-16-8-12(9-17(10-16)24-2)7-13(11-20)18(22)21-15-5-3-14(19)4-6-15/h3-10H,1-2H3,(H,21,22)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYQIGDKWLBVOU-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.